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SR-4835 vs. First-Generation CDK Inhibitors: A
Potency Comparison
The landscape of cyclin-dependent kinase (CDK) inhibitors has evolved significantly, moving

from broad-spectrum agents to highly selective molecules. This guide provides a comparative

analysis of the potency of SR-4835, a next-generation CDK inhibitor, against first-generation

CDK inhibitors, supported by experimental data. This objective comparison is intended for

researchers, scientists, and drug development professionals to facilitate informed decisions in

their work.

Executive Summary
SR-4835 demonstrates a marked increase in selectivity and potency against its primary targets,

CDK12 and CDK13, when compared to first-generation "pan-CDK" inhibitors such as

Flavopiridol (Alvocidib) and Roscovitine (Seliciclib). While first-generation inhibitors exhibit

activity across a wide range of CDKs, often with lower potency and higher potential for off-

target effects, SR-4835 is a highly selective dual inhibitor.[1][2][3] This targeted approach offers

the potential for a more favorable therapeutic window and a reduction in toxicity associated

with broad CDK inhibition.
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The following table summarizes the half-maximal inhibitory concentration (IC50) values for SR-
4835 and representative first-generation CDK inhibitors against various CDK subtypes. Lower

IC50 values indicate higher potency.

Comp
ound

CDK1 CDK2 CDK4 CDK5 CDK6 CDK7 CDK9
CDK1
2

CDK1
3

SR-

4835

>10,00

0 nM

>10,00

0 nM

>10,00

0 nM

>10,00

0 nM

>10,00

0 nM

>10,00

0 nM

>10,00

0 nM

99

nM[2]

[4][5]

[6]

4.9 nM

(Kd)[4]

[5]

Flavop

iridol

30

nM[1]

170

nM[1]

100

nM[1]

170

nM

60

nM[1]

300

nM[1]

10

nM[1]
- -

Rosco

vitine

0.65

µM[7]

[8]

0.7

µM[7]

[8]

>100

µM[8]

0.16

µM[8]

>100

µM[8]

0.5

µM[9]

0.8

µM[9]
- -

Data for Flavopiridol and Roscovitine represent a range of reported IC50 values from various

sources. The selectivity of SR-4835 is evident from its high IC50 values against other CDKs,

indicating minimal activity.

Experimental Protocols
The determination of inhibitor potency is crucial for comparative analysis. Below are detailed

methodologies for the key experiments cited.

In Vitro Kinase Assays for SR-4835
The potency of SR-4835 against CDK12 and CDK13 was determined using in vitro radioactive

kinase assays.[10]

Enzymes: Recombinant human CDK12/CycK and CDK13/CycK complexes.

Substrate: A peptide substrate specific for CDK12/13.
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Reaction Mixture: The kinase, substrate, and varying concentrations of SR-4835 were

incubated in a buffer containing 0.2 mM ATP and [γ-³³P]ATP.

Incubation: The reaction was carried out for a specified time at a controlled temperature.

Detection: The incorporation of the radiolabeled phosphate into the substrate was measured

using a scintillation counter.

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-

parameter logistic equation.

Kinase Assays for Flavopiridol
The inhibitory activity of Flavopiridol was assessed using a filter-binding assay.[4]

Enzymes: Baculovirus-expressed GST-CDK1/cyclin B1 (human) complex.

Substrate: Histone H1.

Reaction Mixture: The kinase reaction consisted of 100 ng of the enzyme complex, 1 µg of

histone H1, 0.2 µCi [γ-³³P]ATP, and 25 µM ATP in a kinase buffer (50 mM Tris, pH 8.0, 10

mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).

Inhibitor: Flavopiridol was dissolved in dimethylformamide (DMF) and tested at various

concentrations.

Termination and Detection: The reaction was stopped by the addition of 20% trichloroacetic

acid (TCA). The TCA precipitates were collected onto GF/C unifilter plates, and the

incorporated radioactivity was quantified using a liquid scintillation counter.

Data Analysis: IC50 values were determined through nonlinear regression analysis.

Cell-Free Assays for Roscovitine
The potency of Roscovitine was evaluated in cell-free assays against a panel of CDKs.[8]

Enzymes: Purified cdc2/cyclin B, cdk2/cyclin A, cdk2/cyclin E, and cdk5/p35.
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Assay Principle: The assays measured the transfer of phosphate from ATP to a specific

substrate by the respective CDK.

Inhibitor: Roscovitine was added at varying concentrations to determine its inhibitory effect.

Detection: The level of substrate phosphorylation was quantified to determine the enzyme

activity.

Data Analysis: IC50 values were calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow
Visualization
SR-4835 Mechanism of Action: Inhibition of CDK12/13
and the DNA Damage Response
SR-4835's selective inhibition of CDK12 and CDK13 has a profound impact on the DNA

Damage Response (DDR) pathway. CDK12 and CDK13 are crucial for the transcription of key

DDR genes, including BRCA1 and RAD51. By inhibiting these kinases, SR-4835 disrupts the

transcription of these genes, leading to a compromised DDR. This "BRCAness" phenotype

sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.[10][11]
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Caption: SR-4835 inhibits CDK12/13, disrupting DNA damage response and synergizing with

PARP inhibitors.

Experimental Workflow: Determining IC50 using a
Kinase Assay
The following diagram illustrates a typical workflow for determining the IC50 value of a CDK

inhibitor.
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Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Conclusion
SR-4835 represents a significant advancement over first-generation CDK inhibitors, offering

high potency and selectivity for CDK12 and CDK13. This targeted approach avoids the broad-

spectrum activity of inhibitors like Flavopiridol and Roscovitine, which can lead to off-target
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effects and toxicity. The focused mechanism of action of SR-4835, particularly its impact on the

DNA damage response pathway, presents a promising strategy for targeted cancer therapy,

especially in combination with DNA-damaging agents and PARP inhibitors. The provided

experimental data and protocols offer a basis for the objective comparison of these compounds

in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610978?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

